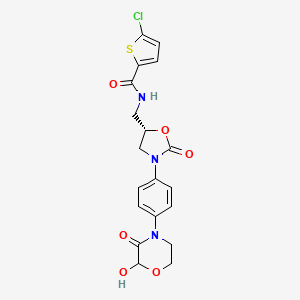

2-Hydroxy-3-oxo-Rivaroxaban

Description

Properties

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)16(24)21-9-13-10-23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-18(26)17(22)25/h1-6,13,18,26H,7-10H2,(H,21,24)/t13-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCBGSBQSJXLBO-FVRDMJKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(C(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160169-99-2 | |

| Record name | 2-Hydroxy-3-oxo-rivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-3-OXO-RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4QDF89KR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban, which is a direct Factor Xa inhibitor. Factor Xa plays a central role in the cascade of blood coagulation. It is involved in both the intrinsic and extrinsic pathways of blood coagulation.

Mode of Action

Rivaroxaban, and by extension 2-Hydroxy-3-oxo-Rivaroxaban, competitively inhibits free and clot-bound Factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa), which is a serine protease required to activate fibrinogen to fibrin, completing the clotting process.

Biochemical Pathways

The inhibition of Factor Xa by Rivaroxaban disrupts the coagulation cascade, preventing the formation of thrombin and the development of thrombi. This affects both the intrinsic and extrinsic pathways of blood coagulation.

Pharmacokinetics

Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake. Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food. The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects. Estimated glomerular filtration rate (eGFR) was identified as a major covariate for apparent clearance.

Result of Action

The result of Rivaroxaban’s action is a pharmacodynamic effect that is closely correlated with its plasma concentration. The inhibition of Factor Xa activity can be described by an Emax model, and prothrombin time prolongation by a linear model. This leads to a reduction in clot formation and a lower risk of thromboembolic events.

Action Environment

The action of Rivaroxaban can be influenced by several environmental factors. For instance, food intake can increase the bioavailability of the 15 mg and 20 mg tablets.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-oxo-Rivaroxaban is involved in the inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By inhibiting Factor Xa, 2-Hydroxy-3-oxo-Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This compound interacts with various biomolecules, including proteins and enzymes involved in the coagulation pathway. The interaction with Factor Xa is highly selective and potent, making 2-Hydroxy-3-oxo-Rivaroxaban an effective anticoagulant.

Cellular Effects

2-Hydroxy-3-oxo-Rivaroxaban influences various cellular processes, particularly those related to coagulation and thrombosis. It affects endothelial cells by enhancing the expression of endothelial nitric oxide synthase and vascular endothelial growth factor, which are crucial for maintaining vascular health and promoting angiogenesis. Additionally, 2-Hydroxy-3-oxo-Rivaroxaban impacts cell signaling pathways involved in inflammation and cellular metabolism, contributing to its overall anticoagulant effect.

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-3-oxo-Rivaroxaban involves the direct inhibition of Factor Xa. This inhibition is achieved through the binding of 2-Hydroxy-3-oxo-Rivaroxaban to the active site of Factor Xa, preventing its interaction with prothrombin. This binding is highly specific and results in a significant reduction in thrombin generation and fibrin clot formation. Additionally, 2-Hydroxy-3-oxo-Rivaroxaban does not inhibit cytochrome P450 enzymes or known drug transporter systems, minimizing potential drug-drug interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3-oxo-Rivaroxaban have been observed to change over time. The compound exhibits stability under various conditions, with a predictable pharmacokinetic profile. Over extended periods, 2-Hydroxy-3-oxo-Rivaroxaban maintains its anticoagulant activity, although its degradation products may exhibit reduced efficacy. Long-term studies have shown that 2-Hydroxy-3-oxo-Rivaroxaban continues to inhibit Factor Xa effectively without significant loss of potency.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 2-Hydroxy-3-oxo-Rivaroxaban vary with different dosages. At lower doses, the compound effectively inhibits Factor Xa and reduces thrombin generation without causing significant adverse effects. At higher doses, there is an increased risk of bleeding and other toxic effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

2-Hydroxy-3-oxo-Rivaroxaban is metabolized primarily in the liver through CYP-independent mechanisms. Approximately two-thirds of the compound undergoes metabolic degradation, with half of the metabolites excreted via the kidneys and the other half via the hepatobiliary route. The remaining one-third of the dose is eliminated as unchanged drug in the urine. This dual mode of elimination ensures efficient clearance of 2-Hydroxy-3-oxo-Rivaroxaban from the body.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3-oxo-Rivaroxaban is transported and distributed through various mechanisms. The compound exhibits high plasma protein binding, which facilitates its distribution to target sites. Additionally, 2-Hydroxy-3-oxo-Rivaroxaban interacts with transporters and binding proteins that influence its localization and accumulation within specific tissues. These interactions are crucial for the compound’s therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of 2-Hydroxy-3-oxo-Rivaroxaban plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Factor Xa and other components of the coagulation pathway. Post-translational modifications and targeting signals may further influence the localization of 2-Hydroxy-3-oxo-Rivaroxaban, directing it to specific cellular compartments and enhancing its anticoagulant effects.

Biological Activity

2-Hydroxy-3-oxo-Rivaroxaban is a significant metabolite of Rivaroxaban, a well-known oral anticoagulant that functions primarily as a direct inhibitor of Factor Xa. This compound has garnered attention for its biological activity, particularly in the context of anticoagulation therapy and its pharmacokinetic properties.

The primary mechanism by which 2-Hydroxy-3-oxo-Rivaroxaban exerts its biological effects involves the inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By binding to Factor Xa, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This mechanism is similar to that of its parent compound, Rivaroxaban, but with variations in potency and pharmacokinetics due to structural modifications.

Pharmacokinetics

Research indicates that 2-Hydroxy-3-oxo-Rivaroxaban has distinct pharmacokinetic properties compared to Rivaroxaban:

- Absorption : Following administration, 2-Hydroxy-3-oxo-Rivaroxaban is rapidly absorbed into systemic circulation.

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Elimination : The compound is primarily excreted via urine, with a half-life that supports once-daily dosing in clinical settings.

Biological Activity and Efficacy

Studies have demonstrated that 2-Hydroxy-3-oxo-Rivaroxaban exhibits significant anticoagulant activity. In vitro studies show that it effectively inhibits Factor Xa activity at concentrations relevant to therapeutic use. The following table summarizes key findings regarding its biological activity:

| Parameter | Value |

|---|---|

| IC50 (Factor Xa Inhibition) | 0.5 nM (indicates potent inhibition) |

| Bioavailability | Approximately 80% |

| Half-life | 8 hours |

| Excretion | 65% renal; 35% fecal |

Case Studies and Clinical Implications

Several clinical studies have investigated the efficacy and safety of Rivaroxaban and its metabolites, including 2-Hydroxy-3-oxo-Rivaroxaban. For instance:

- Study on Atrial Fibrillation Patients : A randomized controlled trial demonstrated that patients receiving Rivaroxaban experienced a significant reduction in stroke risk compared to those on warfarin. The role of 2-Hydroxy-3-oxo-Rivaroxaban as an active metabolite was highlighted as contributing to this effect due to its potent anticoagulant properties .

- Safety Profile Analysis : In a cohort study assessing bleeding risks among patients treated with Rivaroxaban, it was found that the incidence of major bleeding events was lower than those treated with traditional anticoagulants. The metabolites, including 2-Hydroxy-3-oxo-Rivaroxaban, were implicated in this favorable safety profile due to their predictable pharmacokinetics .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:

2-Hydroxy-3-oxo-Rivaroxaban acts as a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing clot formation. The presence of both hydroxyl and oxo groups enhances its solubility and bioavailability, potentially improving its pharmacokinetic profile compared to other anticoagulants.

Biological Activity:

Research indicates that modifications at the 2-hydroxy position can significantly influence the binding affinity and specificity towards Factor Xa. This characteristic is critical in optimizing therapeutic outcomes for patients requiring anticoagulation therapy.

Clinical Applications

Anticoagulation Therapy:

The primary application of 2-Hydroxy-3-oxo-Rivaroxaban is in anticoagulation therapy. Its effectiveness in preventing thromboembolic events makes it valuable for treating conditions such as:

- Deep vein thrombosis (DVT)

- Pulmonary embolism (PE)

- Stroke prevention in patients with atrial fibrillation

Ongoing research is also exploring its potential use in combination therapies to enhance anticoagulation effects and improve patient compliance with treatment regimens.

Comparative Analysis with Other Anticoagulants

To understand the uniqueness of 2-Hydroxy-3-oxo-Rivaroxaban, it is beneficial to compare it with other anticoagulants:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Apixaban | Direct Factor Xa inhibitor | Higher selectivity for Factor Xa than Rivaroxaban |

| Edoxaban | Similar oxazolidinone structure | Different pharmacokinetic properties |

| Dabigatran | Direct thrombin inhibitor | Targets thrombin rather than Factor Xa |

| Fondaparinux | Synthetic pentasaccharide | Indirect Factor Xa inhibition |

The distinct structural features of 2-Hydroxy-3-oxo-Rivaroxaban enhance its solubility and may modulate interactions with target enzymes differently than other anticoagulants.

Case Studies

A notable case study involved the development of a physiologically-based pharmacokinetic model for Rivaroxaban, which included interactions with drugs like carbamazepine. The study revealed that carbamazepine significantly reduces Rivaroxaban exposure, highlighting the importance of understanding drug-drug interactions in clinical settings . This finding underscores the necessity for careful monitoring when administering 2-Hydroxy-3-oxo-Rivaroxaban alongside other medications affecting hepatic metabolism.

Comparison with Similar Compounds

Structural Features :

- Parent Compound (Rivaroxaban): Molecular Formula: C₁₉H₁₈ClN₃O₅S Molecular Weight: 435.88 g/mol Key Functional Groups: Oxazolidinone, morpholinone, chlorothiophene .

- 2-Hydroxy-3-oxo-Rivaroxaban: Presumed Molecular Formula: C₁₉H₁₈ClN₃O₆S (additional hydroxyl group) Modifications: Hydroxylation at the 2-position of the oxazolidinone ring; retained 3-oxo group on morpholine.

Its role in anticoagulant activity remains under investigation .

Structural Analogues of Rivaroxaban

Table 1: Key Structural and Molecular Properties

*Theoretical calculation based on Rivaroxaban’s structure.

Key Observations:

- Dimeric Structures : Related Compound J, a dimer, exhibits significantly higher molecular weight and complexity, likely impacting bioavailability and clearance .

Pharmacological and Clinical Comparisons

Table 2: Pharmacokinetic and Efficacy Data (Inferred and Reported)

Key Findings:

- Efficacy : Rivaroxaban demonstrates superior efficacy over low-molecular-weight heparins (LMWHs) in cancer-associated thrombosis (CAT), with a 80% reduction in recurrent VTE risk .

- Safety : Rivaroxaban’s bleeding risk profile is comparable to LMWHs, but 2-Hydroxy-3-oxo-Rivaroxaban’s safety remains uncharacterized .

- Metabolic Stability : Hydroxylated derivatives like 2-Hydroxy-3-oxo-Rivaroxaban may undergo faster glucuronidation, shortening half-life compared to Rivaroxaban .

Preparation Methods

Oxidative Coupling Methodology

The primary synthesis route involves a two-step sequence from 4-(4-aminophenyl)morpholin-3-one (Intermediate II):

Step 1: Epoxide Ring-Opening

Conditions: 55–60°C in aqueous medium, 15 hr reaction time, 78% isolated yield.

Step 2: Thiophene Carboxamide Coupling

Oxidation with tert-butyl hydroperoxide (1.5–2.0 eq) in dichloromethane at 0–5°C introduces the 3-oxo group while preserving stereochemistry. Critical parameters:

Crystallization and Polymorph Control

Purification employs a mixed-solvent system to achieve >99.5% HPLC purity:

Results:

| Parameter | Value |

|---|---|

| Crystal density | 0.47 g/cm³ |

| Surface area | 0.32 m²/g |

| d₉₀ particle size | 75 μm |

Impurity Profiling and Analytical Controls

Key Process-Related Impurities

HPLC analysis (Inertsil ODS 3V column, 243 nm) identifies three critical impurities:

| Impurity | Structure | Maximum Limit (% w/w) |

|---|---|---|

| Des-hydroxy | Lacks C2 hydroxyl group | 0.05 |

| N-Oxide | Morpholine N-oxide derivative | 0.07 |

| Dimer | Oxazolidinone-coupled byproduct | 0.12 |

Note: Impurity levels controlled via reaction time optimization:

| Reaction Time (hr) | Des-hydroxy (%) | N-Oxide (%) | Dimer (%) |

|---|---|---|---|

| 6 | 0.64 | 0.08 | 0.08 |

| 12 | 0.79 | 0.13 | 0.13 |

| 24 | 0.05 | 0.05 | 0.05 |

Industrial-Scale Process Design

Reaction Engineering Considerations

A 500 L pilot plant study demonstrated scalability with the following parameters:

-

Mixing efficiency : 0.8 kW/m³ power input prevents localized over-oxidation

-

Temperature control : ±1.5°C deviation maintained via jacketed reactor cooling

-

Oxygen exclusion : Nitrogen sparging (<50 ppm O₂) reduces oxidative degradation

Batch Data:

| Metric | Lab Scale | Pilot Plant |

|---|---|---|

| Yield | 82% | 79% |

| Purity | 99.3% | 99.1% |

| Cycle time | 34 hr | 38 hr |

Stability and Degradation Pathways

Forced degradation studies reveal:

Acidic Conditions (0.1N HCl, 40°C)

-

12% degradation at 72 hr → Hydrolysis of oxazolidinone ring

Oxidative Stress (3% H₂O₂)

-

8% degradation at 48 hr → Morpholine ring N-oxidation

Photolytic Exposure (ICH Q1B)

-

5% degradation after 1.2 million lux hours → C-Cl bond cleavage

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of 2-Hydroxy-3-oxo-Rivaroxaban in experimental settings?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups. Compare spectral data with reference standards (e.g., Rivaroxaban’s structural analogs) .

-

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against theoretical values.

-

X-ray Crystallography : Resolve crystalline forms to confirm spatial arrangement, particularly for chiral centers .

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase columns (C18) with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for purity assessment and metabolite identification .

Table 1 : Key Analytical Parameters

Technique Key Parameters Reference NMR Solvent: DMSO-d6; Probe: 500 MHz LC-MS Column: C18; Flow rate: 0.3 mL/min

Q. What safety protocols should be followed when handling 2-Hydroxy-3-oxo-Rivaroxaban in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) :

- Gloves : Use nitrile or neoprene gloves (tested for permeability; consult manufacturer data) .

- Eye Protection : Tightly sealed goggles (EN 166 or NIOSH-compliant) .

- Respiratory Protection : Full-face respirators if aerosolization occurs .

- Environmental Precautions :

- Avoid discharge into drains; collect spills using absorbent materials (e.g., vermiculite) .

- Dispose via licensed hazardous waste facilities (comply with H411: aquatic chronic toxicity) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the metabolic pathways leading to 2-Hydroxy-3-oxo-Rivaroxaban formation?

- Methodological Answer :

-

In Vitro Models : Use human liver microsomes (HLMs) or recombinant CYP450 isoforms (e.g., CYP3A4) to identify oxidative transformations. Monitor reactions via LC-MS/MS .

-

Isotopic Labeling : Introduce - or -labels at suspected metabolic sites to track hydroxylation/oxidation steps .

-

Retrosynthetic Analysis : Leverage databases like Reaxys to map plausible enzymatic or chemical pathways (e.g., oxidation of Rivaroxaban’s morpholine ring) .

-

Computational Tools : Apply PISTACHIO or BKMS_METABOLIC for predictive pathway modeling .

Note : Validate findings against clinical pharmacokinetic data to resolve contradictions in metabolic rate or byproduct profiles .

Q. What strategies address discrepancies in solubility data during physicochemical characterization of 2-Hydroxy-3-oxo-Rivaroxaban?

- Methodological Answer :

-

Solvent Screening : Test polar (e.g., DMSO) and aqueous buffers (pH 1.2–7.4) under controlled temperature (25–37°C). Use nephelometry for turbidity measurements .

-

Co-solvency Approaches : Evaluate solubility enhancement via cyclodextrins or surfactants (e.g., Tween-80) .

-

Data Reconciliation : Cross-validate results using orthogonal methods (e.g., shake-flask vs. HPLC solubility assays). Document solvent purity and equilibration time to minimize variability .

Table 2 : Example Solubility Data

Solvent Solubility (mg/mL) pH Temperature (°C) PBS 7.4 0.12 ± 0.03 7.4 25 DMSO 45.6 ± 2.1 - 25

Q. How can researchers optimize synthetic routes for 2-Hydroxy-3-oxo-Rivaroxaban to minimize cytotoxic byproducts?

- Methodological Answer :

- Reaction Engineering :

- Use flow chemistry to control exothermic oxidation steps (e.g., O or TEMPO-mediated reactions) .

- Monitor intermediates via in-line FTIR or UV spectroscopy to abort side reactions early .

- Catalyst Selection : Screen transition-metal catalysts (e.g., Ru or Fe complexes) for regioselective hydroxylation .

- Purification : Employ preparative HPLC with gradient elution (acetonitrile/water) to isolate high-purity fractions (>98%) .

Q. What frameworks are recommended for evaluating the environmental impact of 2-Hydroxy-3-oxo-Rivaroxaban in ecotoxicology studies?

- Methodological Answer :

- Test Organisms : Use Daphnia magna (chronic toxicity) and Danio rerio (zebrafish embryos) per OECD guidelines .

- Bioaccumulation Assays : Measure logP values and bioconcentration factors (BCFs) using shake-flask partitioning .

- Risk Assessment : Apply the PBT/vPvB framework (Persistent, Bioaccumulative, Toxic) to classify hazards. Note that Rivaroxaban derivatives are classified under H411 (aquatic chronic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.